molecular formula C11H15NO3 B8362924 Racemic 2-(2-methoxymethyl-phenyl)-N-methyl-2-hydroxy-acetamide

Racemic 2-(2-methoxymethyl-phenyl)-N-methyl-2-hydroxy-acetamide

Cat. No. B8362924
M. Wt: 209.24 g/mol
InChI Key: CJXLWIOAFUQBJS-UHFFFAOYSA-N
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Patent
US08252563B2

Procedure details

Racemic 2-(2-methoxymethyl-phenyl)-N-methyl-2-hydroxyacetamide was synthesized by reducing 2-(2-methoxymethyl-phenyl)-N-methyl-2-oxo-acetamide with NaBH4 in methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:15])[C:11]([NH:13][CH3:14])=[O:12].[BH4-].[Na+]>CO>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([OH:15])[C:11]([NH:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C(C=CC=C1)C(C(=O)NC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=CC=C1)C(C(=O)NC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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